9-[5-(4-CHLOROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-[5-(4-CHLOROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic molecule with a unique structure that includes a xanthene core, a furyl group, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[5-(4-CHLOROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 2-furylcarbinol in the presence of a catalyst, followed by cyclization and oxidation steps to form the xanthene core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
9-[5-(4-CHLOROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications .
Scientific Research Applications
Chemistry
In chemistry, 9-[5-(4-CHLOROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology and Medicine
The compound has potential applications in biology and medicine due to its structural similarity to biologically active molecules. It may be investigated for its antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its efficacy and safety in these areas .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 9-[5-(4-CHLOROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may interfere with cellular signaling or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other xanthene derivatives and furyl-substituted molecules. Examples are:
- 9-[5-(3-chlorophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
What sets 9-[5-(4-CHLOROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE apart is its combination of a xanthene core with a furyl and chlorophenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C27H27ClO4 |
---|---|
Molecular Weight |
451g/mol |
IUPAC Name |
9-[5-(4-chlorophenyl)furan-2-yl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C27H27ClO4/c1-26(2)11-17(29)23-21(13-26)32-22-14-27(3,4)12-18(30)24(22)25(23)20-10-9-19(31-20)15-5-7-16(28)8-6-15/h5-10,25H,11-14H2,1-4H3 |
InChI Key |
JMCDCFXBFRRLFQ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(O4)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(O4)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.